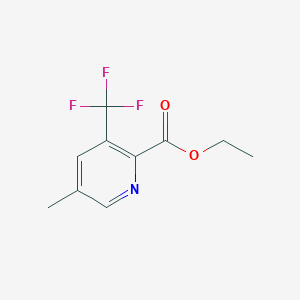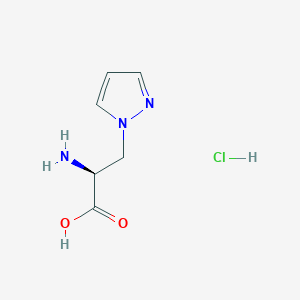![molecular formula C14H20IN3 B13656788 3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a pyridine ring substituted with an iodine atom at the second position and a spirocyclic diazaspiro[5.5]undecane core. The presence of both nitrogen and iodine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is to start with the iodination of pyridine derivatives, followed by the formation of the spirocyclic core through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction parameters precisely and minimize side reactions. The purification process typically involves recrystallization and chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The spirocyclic core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced spirocyclic compounds with altered functional groups.
Scientific Research Applications
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The iodine atom and the spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A similar spirocyclic compound with different substituents, used in drug development for various disorders.
3,9-Disubstituted-spiro[5.5]undecane: Compounds with different substituents on the spirocyclic core, exhibiting unique stereochemistry and biological activity.
Uniqueness
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the iodine atom on the pyridine ring, which imparts distinct reactivity and biological properties. This makes it a valuable compound for developing new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C14H20IN3 |
|---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
3-(2-iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20IN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChI Key |
IEXWREPRNQCAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC(=NC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)

![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)





